molecular formula C13H10N2O3 B1392080 3-Methyl-2-(3-nitrobenzoyl)pyridine CAS No. 1187170-87-1

3-Methyl-2-(3-nitrobenzoyl)pyridine

Cat. No. B1392080
M. Wt: 242.23 g/mol
InChI Key: LMLSHQXBLRKONC-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-nitrobenzoyl)pyridine, also known as MNBP, is a pyridine derivative compound. It has a molecular weight of 242.23 and its IUPAC name is (3-methyl-2-pyridinyl)(3-nitrophenyl)methanone .


Molecular Structure Analysis

The InChI code for 3-Methyl-2-(3-nitrobenzoyl)pyridine is 1S/C13H10N2O3/c1-9-4-3-7-14-12(9)13(16)10-5-2-6-11(8-10)15(17)18/h2-8H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

3-Methyl-2-(3-nitrobenzoyl)pyridine has a molecular weight of 242.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Crystallography and Molecular Structure

  • X-Ray Mapping in Heterocyclic Design : The crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, a compound related to 3-Methyl-2-(3-nitrobenzoyl)pyridine, has been determined using powder diffraction techniques, contributing to the understanding of molecular conformations in heterocyclic chemistry (Rybakov et al., 2001).

Chemical Synthesis

  • Synthesis of Dabigatran Etexilate : A study describes the synthesis process of Dabigatran Etexilate, where compounds structurally similar to 3-Methyl-2-(3-nitrobenzoyl)pyridine are used as intermediates, indicating its role in pharmaceutical synthesis (Yumin, 2010).

Vibrational and NMR Studies

  • Structural Analysis Through Spectroscopy : Research has been conducted on compounds like 2-phenylazo-5-nitro-6-methyl-pyridine, providing insights into the molecular conformation and vibrational properties of such heterocyclic compounds, which is relevant to the study of 3-Methyl-2-(3-nitrobenzoyl)pyridine (Michalski et al., 2005).

Photophysical Properties

  • Spectroscopic and Computational Study : Studies involving pyridylimidazo[1,5-a]pyridine ligands, which share structural features with 3-Methyl-2-(3-nitrobenzoyl)pyridine, shed light on the photophysical properties of such compounds, useful in materials science and molecular engineering (Garino et al., 2008).

Nonlinear Optics

  • Molecular Complexation for Nonlinear Optics : Research into molecular complexes involving 4-substituted pyridine-1-oxide, related to 3-Methyl-2-(3-nitrobenzoyl)pyridine, contributes to the development of materials with nonlinear optical properties, an area of importance in photonic technologies (Muthuraman et al., 2001).

Catalysis and Chemical Reactions

  • Acylation and Regioselectivity in Organic Synthesis : Studies on the acylation reactions of related compounds highlight the importance of 3-Methyl-2-(3-nitrobenzoyl)pyridine in understanding regioselectivity and reaction mechanisms in organic synthesis (Koszytkowska-Stawińska et al., 2004).

Polymer Science

  • Synthesis of Novel Polyimides : The synthesis of novel polyimides derived from compounds structurally similar to 3-Methyl-2-(3-nitrobenzoyl)pyridine showcases its potential application in the field of polymer science and materials engineering (Wang et al., 2006).

properties

IUPAC Name

(3-methylpyridin-2-yl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-4-3-7-14-12(9)13(16)10-5-2-6-11(8-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLSHQXBLRKONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(3-nitrobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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